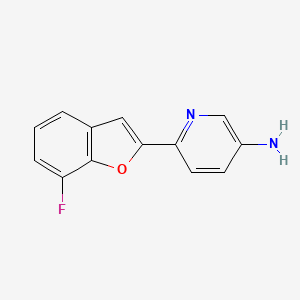
6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
作用機序
The mechanism of action of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine involves the inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, which is a serine/threonine kinase that regulates various signaling pathways in the cell. 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine is involved in the regulation of glycogen metabolism, Wnt signaling, and cell cycle progression. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine by 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine leads to the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation.
Biochemical and physiological effects:
The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been shown to have several biochemical and physiological effects on the cell. It promotes cell survival by inhibiting apoptosis and reducing oxidative stress. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it improves insulin sensitivity by regulating glucose metabolism and promoting the uptake of glucose by the cells.
実験室実験の利点と制限
The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, which makes it an ideal tool for studying the role of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine in various cellular processes. Additionally, it has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using the 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of the results. Additionally, the inhibitor may have different effects in different cell types, which may limit its generalizability to other systems.
将来の方向性
There are several future directions for the study of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential application is in the treatment of cancer. The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Additionally, it may have potential as a standalone therapy in certain types of cancer.
Finally, the 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor may have potential applications in the treatment of metabolic disorders, such as diabetes. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine has been shown to improve insulin sensitivity and regulate glucose metabolism, which may have therapeutic implications for diabetes.
合成法
The synthesis of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine involves several steps, including the preparation of intermediates and coupling reactions. The most commonly used method for its synthesis is the Suzuki coupling reaction, which involves the reaction of 7-bromo-1-benzofuran-2-carboxylic acid with 3-aminopyridine in the presence of a palladium catalyst.
科学的研究の応用
The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
6-(7-fluoro-1-benzofuran-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-10-3-1-2-8-6-12(17-13(8)10)11-5-4-9(15)7-16-11/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSIRFLMZXESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)C3=NC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)
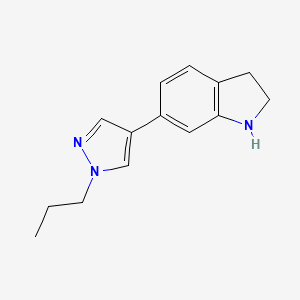
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)


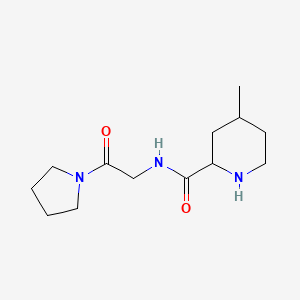
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
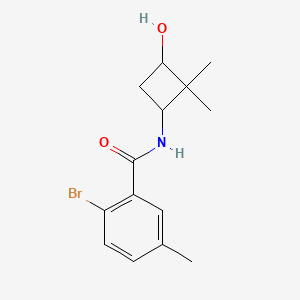
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
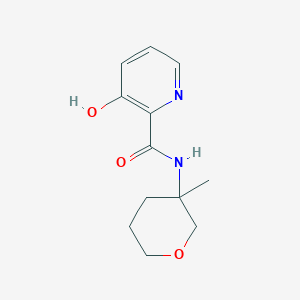
![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)